molecular formula C9H14ClNO B6153309 1-(3-ethoxyphenyl)methanamine hydrochloride CAS No. 91239-96-2

1-(3-ethoxyphenyl)methanamine hydrochloride

Cat. No.: B6153309
CAS No.: 91239-96-2
M. Wt: 187.7
InChI Key:
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Description

1-(3-ethoxyphenyl)methanamine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its potential biological activity and therapeutic applications. It is known for its unique structure, which includes an ethoxy group attached to a phenyl ring, and an amine group, making it a versatile compound in synthetic chemistry.

Preparation Methods

The synthesis of 1-(3-ethoxyphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-ethoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 3-ethoxybenzaldehyde is converted to an amine group through reductive amination. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.

Chemical Reactions Analysis

1-(3-ethoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(3-ethoxyphenyl)methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-ethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-ethoxyphenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

    1-(3-methoxyphenyl)methanamine hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-chlorophenyl)methanamine hydrochloride: Contains a chlorine atom instead of an ethoxy group.

    1-(3-fluorophenyl)methanamine hydrochloride: Contains a fluorine atom instead of an ethoxy group.

These compounds share similar chemical properties but differ in their specific reactivity and biological activities, highlighting the unique aspects of this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-ethoxyphenyl)methanamine hydrochloride involves the reaction of 3-ethoxybenzaldehyde with nitroethane to form 3-ethoxyphenyl-2-nitropropene, which is then reduced to 1-(3-ethoxyphenyl)propan-2-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "3-ethoxybenzaldehyde", "nitroethane", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 3-ethoxybenzaldehyde and nitroethane in the presence of a base such as potassium hydroxide to form 3-ethoxyphenyl-2-nitropropene.", "Step 2: Reduction of 3-ethoxyphenyl-2-nitropropene using sodium borohydride in ethanol to form 1-(3-ethoxyphenyl)propan-2-amine.", "Step 3: Formation of the hydrochloride salt of 1-(3-ethoxyphenyl)propan-2-amine by reacting it with hydrochloric acid." ] }

CAS No.

91239-96-2

Molecular Formula

C9H14ClNO

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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